REACTION_CXSMILES
|
C([O:3][C:4](=[O:16])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH2:13][O:14][CH3:15])C.[OH-].[Na+]>CO>[CH3:15][O:14][CH2:13][O:12][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[CH2:5][C:4]([OH:16])=[O:3] |f:1.2|
|
Name
|
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1=C(C=CC=C1)OCOC)=O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
From the reaction liquid the solvent
|
Type
|
DISTILLATION
|
Details
|
was distilled off under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent therein was distilled off under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COCOC1=C(C=CC=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.47 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |